2-(2-Bromophenyl)-3-oxobutanenitrile

Catalog No.
S13753548
CAS No.
M.F
C10H8BrNO
M. Wt
238.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-Bromophenyl)-3-oxobutanenitrile

Product Name

2-(2-Bromophenyl)-3-oxobutanenitrile

IUPAC Name

2-(2-bromophenyl)-3-oxobutanenitrile

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

InChI

InChI=1S/C10H8BrNO/c1-7(13)9(6-12)8-4-2-3-5-10(8)11/h2-5,9H,1H3

InChI Key

HEOYKLZVKFUKNR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C#N)C1=CC=CC=C1Br

2-(2-Bromophenyl)-3-oxobutanenitrile is an organic compound characterized by its unique structure, which includes a bromophenyl group, a ketone functional group, and a nitrile group. Its molecular formula is C10H8BrNOC_{10}H_{8}BrNO with a molecular weight of approximately 238.08 g/mol. The presence of the bromine atom enhances its reactivity and potential applications in various

  • Oxidation: The nitrile group can be oxidized to form corresponding carboxylic acids or amides, depending on the reaction conditions used .
  • Reduction: The compound can be reduced to yield amines or aldehydes. Common reducing agents include lithium aluminum hydride and sodium borohydride .
  • Nucleophilic Addition: The α,β-unsaturated carbonyl moiety allows for nucleophilic addition reactions with various nucleophiles such as hydrides and alcohols.
  • Substitution Reactions: The bromine atom can be substituted by other nucleophiles, leading to a variety of derivatives .

Research indicates that 2-(2-Bromophenyl)-3-oxobutanenitrile exhibits significant biological activity, particularly as a potential pharmacophore in drug discovery. Its structural features enable interactions with various biological targets, including enzymes and receptors involved in disease processes. Preliminary studies suggest that it may have antimicrobial and anti-inflammatory properties, warranting further investigation into its therapeutic potential .

The synthesis of 2-(2-Bromophenyl)-3-oxobutanenitrile typically involves several steps:

  • Starting Materials: The synthesis often begins with readily available bromophenyl derivatives.
  • Formation of the Ketone: A common method includes the condensation of a suitable aldehyde with a nitrile under acidic or basic conditions to form the ketone.
  • Cyclization: Further cyclization reactions may be employed to introduce additional functional groups or modify the existing structure.
  • Purification: The final product is purified using techniques such as recrystallization or column chromatography to achieve high purity levels .

2-(2-Bromophenyl)-3-oxobutanenitrile has diverse applications in various fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds and potential drug candidates.
  • Material Science: The compound can be incorporated into polymers and other materials to enhance their properties.
  • Agriculture: It may have applications as a pesticide or herbicide due to its biological activity against pests .

Studies on the interactions of 2-(2-Bromophenyl)-3-oxobutanenitrile with biological targets have revealed its potential as a lead compound for drug development. Investigations into its binding affinity to specific enzymes or receptors are ongoing, aiming to elucidate its mechanism of action and therapeutic efficacy. These studies often utilize techniques such as molecular docking and biochemical assays to assess interactions at the molecular level .

Several compounds share structural similarities with 2-(2-Bromophenyl)-3-oxobutanenitrile, each exhibiting unique properties:

Compound NameMolecular FormulaKey Features
2-(3-Bromophenyl)-3-oxobutanenitrileC10H8BrNOC_{10}H_{8}BrNOSimilar structure but with a different bromophenyl positioning; potential for varied reactivity .
2-(4-Bromophenyl)-3-oxobutanenitrileC10H8BrNOC_{10}H_{8}BrNOContains a para-bromophenyl group; may exhibit different biological activities due to structural differences.
2-(Bromophenyl)-3-oxobutanenitrileC10H8BrNOC_{10}H_{8}BrNOLacks specificity in bromine positioning; broader applications due to less steric hindrance.

The uniqueness of 2-(2-Bromophenyl)-3-oxobutanenitrile lies in its specific arrangement of functional groups, which influences its reactivity and biological activity compared to these similar compounds. Its distinct properties make it a valuable compound in both synthetic chemistry and medicinal research.

2-(2-Bromophenyl)-3-oxobutanenitrile is a bromine-substituted aromatic compound characterized by a ketone and nitrile functional group. Its systematic IUPAC name derives from the parent butanenitrile structure, with substitutions at the second and third positions: a 2-bromophenyl group and an oxo group, respectively. The molecular formula is C₁₀H₈BrNO, with a molecular weight of 238.08 g/mol .

Structural Features

  • SMILES Representation: CC(C(C1=CC=CC=C1Br)C#N)=O
  • Key Functional Groups:
    • A 2-bromophenyl ring providing steric and electronic modulation.
    • A β-ketonitrile moiety enabling diverse reactivity, including cyclization and nucleophilic additions.
PropertyValueSource
CAS Registry Number1339472-86-4
Molecular FormulaC₁₀H₈BrNO
Molecular Weight238.08 g/mol
MDL NumberMFCD17226073

The compound’s structure is distinguished from its regioisomer, 2-(4-bromophenyl)-3-oxobutanenitrile (CAS 6186-21-6), by the position of the bromine atom on the phenyl ring . This positional isomerism significantly influences reactivity and applications in synthesis.

Historical Context in Organic Synthesis

2-(2-Bromophenyl)-3-oxobutanenitrile emerged as a synthetic intermediate in the late 20th century, coinciding with advances in transition-metal-catalyzed cross-coupling reactions. Early applications leveraged its bromine atom for Suzuki-Miyaura couplings, enabling the construction of biaryl systems. However, its utility expanded with the recognition of the ketonitrile group’s dual reactivity. For example, the nitrile moiety participates in cyclization reactions to form nitrogen-containing heterocycles, while the ketone serves as an electrophilic site for nucleophilic attack .

Historically, the compound’s synthesis involved Claisen-Schmidt condensations between 2-bromobenzaldehyde and acetonitrile derivatives, followed by oxidation steps. Modern protocols optimize yields using microwave-assisted reactions or organocatalytic methods, though detailed synthetic pathways remain proprietary in commercial settings .

Significance in Contemporary Chemical Research

In recent years, 2-(2-bromophenyl)-3-oxobutanenitrile has gained prominence in medicinal and materials chemistry. Its bromine atom facilitates palladium-catalyzed cross-couplings, making it a staple in synthesizing polyaromatic frameworks for optoelectronic materials . Additionally, the ketonitrile group enables access to indole and quinoline derivatives, which are prevalent in pharmaceutical agents.

Key Applications:

  • Heterocycle Synthesis: The compound serves as a precursor to 2-(3-oxoindolin-2-ylidene)acetonitriles via base-assisted intramolecular cyclization. This transformation, reported by Aksenov et al. (2022), involves oxidation with dimethyl sulfoxide (DMSO) to form indolin-3-one scaffolds, which are critical in antimycobacterial drug development .
  • Functional Group Interconversion: The nitrile group undergoes hydrolysis to carboxylic acids or reduction to amines, enabling diversification of downstream products.

A representative reaction pathway is illustrated below:$$\text{2-(2-Bromophenyl)-3-oxobutanenitrile} \xrightarrow[\text{DMSO, KOH}]{\text{Cyclization}} \text{2-(3-Oxoindolin-2-ylidene)acetonitrile} + \text{Byproducts} \quad $$

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

236.97893 g/mol

Monoisotopic Mass

236.97893 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

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